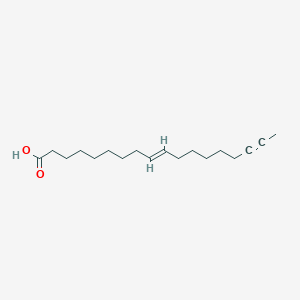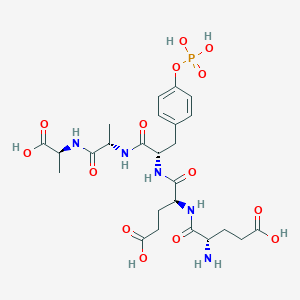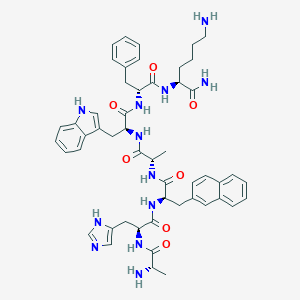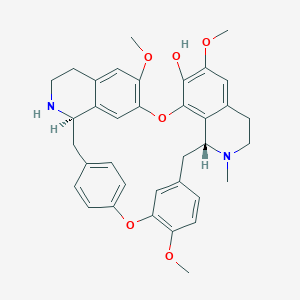
(E)-octadec-9-en-16-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-octadec-9-en-16-ynoic acid, also known as 9-PAHSA, is a fatty acid derivative that has recently gained attention for its potential therapeutic benefits. This compound is a member of the class of palmitic acid esters of hydroxylated fatty acids (PAHSA), which are synthesized in adipose tissue and have been shown to have anti-inflammatory and insulin-sensitizing effects.
Mechanism of Action
The mechanism of action of (E)-octadec-9-en-16-ynoic acid is not fully understood, but it is thought to involve the activation of the G protein-coupled receptor GPR120. Activation of this receptor has been shown to have anti-inflammatory and insulin-sensitizing effects, which may contribute to the therapeutic potential of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to improve insulin sensitivity in vitro and in vivo, which may contribute to its potential as a treatment for diabetes and obesity. This compound has also been shown to have a positive effect on lipid metabolism and may have potential as a treatment for non-alcoholic fatty liver disease.
Advantages and Limitations for Lab Experiments
One advantage of (E)-octadec-9-en-16-ynoic acid is that it is a relatively stable compound that can be synthesized in the laboratory. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a good candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its therapeutic potential.
Future Directions
There are several future directions for research on (E)-octadec-9-en-16-ynoic acid. One direction is to further investigate its mechanism of action and the signaling pathways involved in its anti-inflammatory and insulin-sensitizing effects. Another direction is to explore its potential as a treatment for other diseases, such as cancer and neurodegenerative diseases. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity.
Synthesis Methods
The synthesis of (E)-octadec-9-en-16-ynoic acid can be achieved through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 9-hydroxynonanoic acid, which can be obtained through the oxidation of nonanoic acid. The second step involves the coupling of 9-hydroxynonanoic acid with 16-yn-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.
Scientific Research Applications
Recent studies have shown that (E)-octadec-9-en-16-ynoic acid has potential therapeutic benefits for various diseases, including diabetes, obesity, and cardiovascular disease. In vitro and in vivo studies have demonstrated that this compound has anti-inflammatory and insulin-sensitizing effects, which may contribute to its therapeutic potential. Additionally, this compound has been shown to have a positive effect on lipid metabolism and may have potential as a treatment for non-alcoholic fatty liver disease.
properties
CAS RN |
158999-14-5 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(E)-octadec-9-en-16-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,4-8,11-17H2,1H3,(H,19,20)/b10-9+ |
InChI Key |
XDYJRCBGFFKBPA-MDZDMXLPSA-N |
Isomeric SMILES |
CC#CCCCCC/C=C/CCCCCCCC(=O)O |
SMILES |
CC#CCCCCCC=CCCCCCCCC(=O)O |
Canonical SMILES |
CC#CCCCCCC=CCCCCCCCC(=O)O |
synonyms |
16-ODCYA 9-octadecen-16-ynoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)


![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)





![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)


![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)
